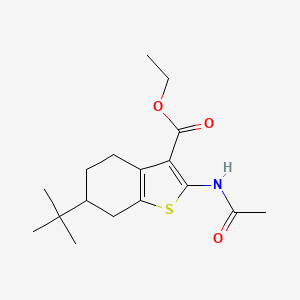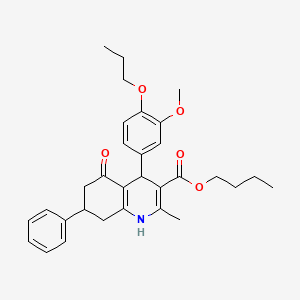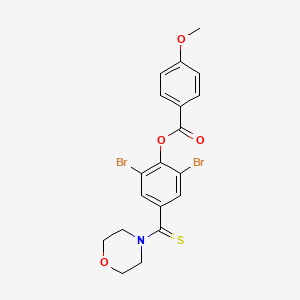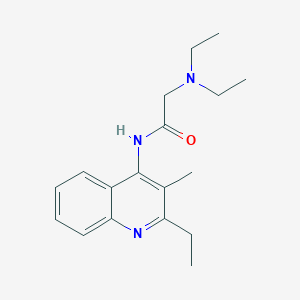![molecular formula C28H24Cl2N2O4S B11655251 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11655251.png)
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a carbazole moiety with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the carbazole derivative, which undergoes chlorination to introduce the dichloro groups. This intermediate is then reacted with a hydroxypropyl group under specific conditions to form the hydroxypropyl-carbazole derivative. Finally, this intermediate is coupled with a methoxyphenylbenzenesulfonamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the dichloro groups or to alter the benzenesulfonamide moiety.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution of the dichloro groups can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the benzenesulfonamide group can inhibit enzymes by binding to their active sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
- 3,6-Dibromo-9-hexyl-9H-carbazole
Uniqueness
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development .
Properties
Molecular Formula |
C28H24Cl2N2O4S |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H24Cl2N2O4S/c1-36-28-10-6-5-9-27(28)32(37(34,35)22-7-3-2-4-8-22)18-21(33)17-31-25-13-11-19(29)15-23(25)24-16-20(30)12-14-26(24)31/h2-16,21,33H,17-18H2,1H3 |
InChI Key |
PIOISEWMZNJSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)

![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)


![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B11655210.png)
![5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11655212.png)


![(6Z)-5-Imino-6-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11655219.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655225.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11655228.png)

